molecular formula C17H19N3O6S B12491839 5-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-N-methylfuran-2-sulfonamide

5-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-N-methylfuran-2-sulfonamide

Cat. No.: B12491839
M. Wt: 393.4 g/mol
InChI Key: ABSQHJNHTZIQCS-UHFFFAOYSA-N
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Description

5-[3-(4-ISOPROPOXY-3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLFURAN-2-SULFONAMIDE is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes an oxadiazole ring and a furan sulfonamide moiety, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-ISOPROPOXY-3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLFURAN-2-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the introduction of the furan sulfonamide group. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and sulfonyl chlorides. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-ISOPROPOXY-3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLFURAN-2-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions can vary widely depending on the desired transformation, but typically involve the use of solvents like acetonitrile or dimethyl sulfoxide and temperatures ranging from room temperature to reflux.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions can lead to the formation of sulfoxides or sulfones, while reduction reactions can produce alcohols or amines

Scientific Research Applications

5-[3-(4-ISOPROPOXY-3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLFURAN-2-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential use as a drug candidate, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[3-(4-ISOPROPOXY-3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLFURAN-2-SULFONAMIDE involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • **5-[3-(4-ISOPROPOXY-3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLFURAN-2-SULFONAMIDE
  • **5-[3-(4-ISOPROPOXY-3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLFURAN-2-SULFONAMIDE

Uniqueness

The uniqueness of 5-[3-(4-ISOPROPOXY-3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLFURAN-2-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H19N3O6S

Molecular Weight

393.4 g/mol

IUPAC Name

5-[3-(3-methoxy-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide

InChI

InChI=1S/C17H19N3O6S/c1-10(2)24-12-6-5-11(9-14(12)23-4)16-19-17(26-20-16)13-7-8-15(25-13)27(21,22)18-3/h5-10,18H,1-4H3

InChI Key

ABSQHJNHTZIQCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)S(=O)(=O)NC)OC

Origin of Product

United States

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